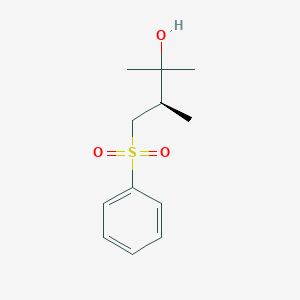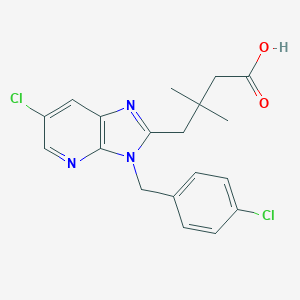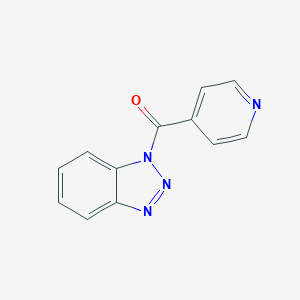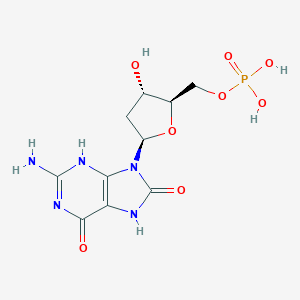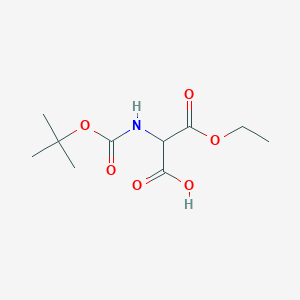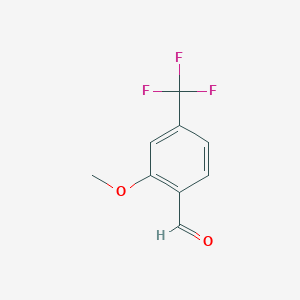![molecular formula C14H19NO B141622 3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine] CAS No. 180160-92-3](/img/structure/B141622.png)
3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine] is a spirocyclic compound that has been studied for its potential as a central nervous system agent. The structure of the compound includes a spiro connection between an isobenzofuran and a piperidine ring, which is a common feature in various pharmacologically active compounds .
Synthesis Analysis
The synthesis of related spiro[isobenzofuran-1(3H),4'-piperidines] involves several steps, including lithiation, addition of piperidone, and acid-catalyzed cyclization . N-Dealkylation can be used to produce demethyl analogues . The introduction of various substituents on the nitrogen or the isobenzofuran ring can significantly affect the activity of these compounds . For example, the presence of a sulfur atom attached to the nitrogen has been shown to impart diuretic and antihypertensive properties . The synthesis of spirocyclic compounds with different ring systems, such as benzopyran or benzofuran, has also been explored .
Molecular Structure Analysis
The molecular structure of spiro[isobenzofuran-1(3H),4'-piperidines] and their analogues is crucial for their biological activity. The size and nature of the N-substituent are particularly important for binding affinity and selectivity to sigma receptors . The stereochemistry of the spirocyclic compounds, such as the cis- or trans- configuration, can also influence their pharmacological profile .
Chemical Reactions Analysis
These spirocyclic compounds can undergo various chemical reactions, including alkylation, which allows for the introduction of different substituents onto the core structure . The reactivity of the spiro[oxirane-2,4'-piperidines] as alkylating agents demonstrates the potential for further chemical modifications .
Physical and Chemical Properties Analysis
The physical and chemical properties of spiro[isobenzofuran-1(3H),4'-piperidines] are influenced by their structural features. Substituents on the isobenzofuran ring and the piperidine nitrogen can affect the lipophilicity, which in turn can impact the pharmacokinetic properties and receptor binding affinity . The presence of electron-withdrawing or electron-donating groups can also modify the chemical behavior and biological activity of these compounds .
Scientific Research Applications
Synthetic Strategies and Medicinal Applications
Synthesis and Drug Discovery Applications : Spiropiperidines have garnered attention in drug discovery programs for exploring new areas of three-dimensional chemical space. The synthesis strategies for spiropiperidines involve forming the spiro-ring on a preformed piperidine ring or vice versa, highlighting their potential in drug discovery projects, particularly for 3- and 4-spiropiperidines, and natural product synthesis for 2-spiropiperidines (Griggs, Tape, & Clarke, 2018).
Antioxidant Activities : Spiro compounds, including spiropiperidines, have demonstrated significant antioxidant activities, which are crucial given the role of oxidative stress in various diseases. These activities are attributed to their structural versatility and similarity to pharmacophore centers, with certain spiro compounds showing promising results in antioxidant tests (Acosta-Quiroga et al., 2021).
Applications Based on Fluorescence Resonance Energy Transfer (FRET) : Studies have highlighted the use of spiropyrans and spirooxazines in composite systems based on FRET with fluorescent materials, showcasing the potential for sensing, probing, and various optical elements. The reversible physicochemical property changes under stimuli make spiropyran and spirooxazine compounds interesting for developing multifunctional materials (Xia, Xie, & Zou, 2017).
Enzyme Inhibition and Biological Properties
Enzyme Inhibitors : Pyranoid spirofused sugar derivatives have been explored as enzymatic inhibitors, especially of carbohydrate-processing enzymes like glycogen phosphorylase and sodium-glucose co-transporter 2, which are targets for various pathological states. The structural rigidity offered by the spirofused entity has made these compounds interesting as potential therapeutic agents (La Ferla & D’Orazio, 2020).
Anticancer Potential : Spiro compounds, including spiropiperidines, have shown promising anticancer potential, encouraging the exploration of new spiro derivatives with improved pharmacodynamic and pharmacokinetic profiles. Recent literature has focused on various spiro compounds like spirooxindole, spiroisoxazole, and spiroindole, highlighting their pharmacological activities and structure-activity relationships (SARs) (Bora, Kaushal, & Shankaraiah, 2021).
Safety and Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .
properties
IUPAC Name |
3,3-dimethylspiro[2-benzofuran-1,4'-piperidine] |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-13(2)11-5-3-4-6-12(11)14(16-13)7-9-15-10-8-14/h3-6,15H,7-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJJHIMYQURVDAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3(O1)CCNCC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


